molecular formula C7H3BrClNO B2767027 7-Bromo-4-chloro-1,3-benzoxazole CAS No. 1820707-32-1

7-Bromo-4-chloro-1,3-benzoxazole

Cat. No. B2767027
CAS RN: 1820707-32-1
M. Wt: 232.46
InChI Key: ZSOUJORUCABTFF-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1,3-benzoxazole (BCB) is an organic compound belonging to the class of benzoxazole derivatives. It is a colorless solid that is highly soluble in organic solvents. BCB has found a range of applications in scientific research due to its unique properties. In

Scientific Research Applications

Organic Synthesis Applications

One major application of 7-Bromo-4-chloro-1,3-benzoxazole and related compounds is in the field of organic synthesis, where they serve as precursors or intermediates in the construction of complex molecules. Evindar and Batey (2006) demonstrated the utility of benzoxazoles in the parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations. This method allows for the efficient synthesis of diverse benzoxazole derivatives, which are valuable in various chemical syntheses and potential drug development efforts Evindar & Batey, 2006.

Corrosion Inhibition

Chaitra, Mohana, and Tandon (2015) explored the role of triazole Schiff bases, including bromo and fluoro-benzylidene derivatives, as corrosion inhibitors on mild steel in acidic media. Although not directly related to this compound, this research highlights the broader utility of halogenated benzoxazole derivatives in protecting metals against corrosion, suggesting potential applications for related compounds in materials science and engineering Chaitra, Mohana, & Tandon, 2015.

Pharmaceutical Applications

The modification of benzoxazole cores, including halogenated derivatives, has been explored for the development of new therapeutic agents. For instance, Seth et al. (2014) discovered that 2-(2-arylphenyl)benzoxazole derivatives exhibit potent anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This suggests that this compound could serve as a scaffold for the development of COX-2 inhibitors with potential applications in the treatment of inflammatory diseases Seth et al., 2014.

properties

IUPAC Name

7-bromo-4-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOUJORUCABTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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